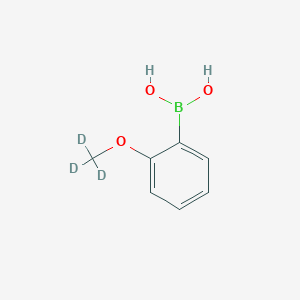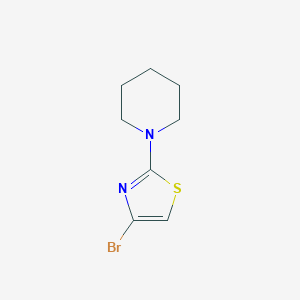
2-Bromo-4-propoxypyridine
Overview
Description
2-Bromo-4-propoxypyridine: is an organic compound with the molecular formula C₈H₁₀BrNO. It is a derivative of pyridine, where the bromine atom is positioned at the second carbon and the propoxy group is attached to the fourth carbon of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-propoxypyridine typically involves the bromination of 4-propoxypyridine. One common method is the reaction of 4-propoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 2-amino-4-propoxypyridine, 2-thio-4-propoxypyridine, and 2-alkoxy-4-propoxypyridine.
Oxidation Reactions: Products include 4-propoxy-2-pyridinecarboxaldehyde and 4-propoxy-2-pyridinecarboxylic acid.
Reduction Reactions: Products include 2-bromo-4-propoxypiperidine.
Scientific Research Applications
Chemistry: 2-Bromo-4-propoxypyridine is used as a building block in the synthesis of various heterocyclic compounds. It is employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of potential therapeutic agents targeting specific biological pathways.
Medicine: The compound is explored for its potential use in medicinal chemistry for the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-propoxypyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The propoxy group can undergo oxidation or reduction, leading to the formation of various functionalized derivatives.
In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, derivatives of this compound may inhibit enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
2-Bromopyridine: Similar to 2-Bromo-4-propoxypyridine but lacks the propoxy group.
4-Bromopyridine: Another isomer where the bromine atom is positioned at the fourth carbon. It is used in the synthesis of various heterocyclic compounds.
2-Chloropyridine: Contains a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the propoxy group, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWPZCBULQAZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one](/img/structure/B7899371.png)











